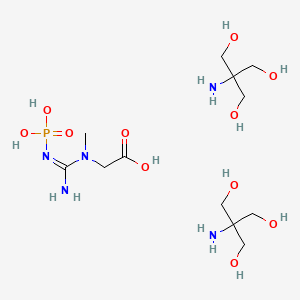
Phosphocreatine Di-tris salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Phosphocreatine Di-tris salt can be synthesized through the reaction of creatine with phosphoric acid in the presence of tris(hydroxymethyl)aminomethane (tris). The reaction typically involves the following steps:
- Dissolution of creatine in water.
- Addition of phosphoric acid to the solution.
- Neutralization of the solution with tris to form the di-tris salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Phosphocreatine Di-tris salt undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce creatine and inorganic phosphate.
Phosphorylation: It can transfer its phosphate group to ADP to form ATP.
Oxidation-Reduction: In biological systems, it participates in redox reactions involving creatine kinase.
Common Reagents and Conditions
Hydrolysis: Typically occurs in aqueous solutions under physiological conditions.
Phosphorylation: Catalyzed by the enzyme creatine kinase in the presence of ADP.
Oxidation-Reduction: Involves creatine kinase and other cellular components.
Major Products Formed
Hydrolysis: Creatine and inorganic phosphate.
Phosphorylation: ATP and creatine.
Oxidation-Reduction: Various intermediates depending on the specific redox reaction.
科学的研究の応用
Phosphocreatine Di-tris salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in biochemical assays to study energy metabolism.
Biology: Investigated for its role in cellular energy homeostasis and protection against oxidative stress.
Medicine: Explored as a potential therapeutic agent for conditions involving energy metabolism, such as heart failure and neurodegenerative diseases.
Industry: Utilized in the production of supplements aimed at enhancing athletic performance and muscle recovery
作用機序
Phosphocreatine Di-tris salt exerts its effects primarily through its role in the phosphocreatine shuttle, a system that rapidly regenerates ATP in cells with high energy demands. The compound donates its phosphate group to ADP to form ATP, a reaction catalyzed by creatine kinase. This process helps maintain ATP levels during periods of intense energy consumption, such as muscle contraction and neuronal activity .
類似化合物との比較
Similar Compounds
Creatine: A precursor to phosphocreatine, involved in the same energy metabolism pathways.
Phosphocreatine: The non-tris salt form, which also participates in the phosphocreatine shuttle.
Cyclocreatine: A cyclic analogue of creatine with similar energy metabolism functions.
Uniqueness
Phosphocreatine Di-tris salt is unique due to its enhanced solubility and stability compared to other forms of creatine and phosphocreatine. This makes it particularly useful in biochemical assays and therapeutic applications where high solubility and stability are required .
特性
分子式 |
C12H32N5O11P |
|---|---|
分子量 |
453.38 g/mol |
IUPAC名 |
2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[methyl-[(Z)-N'-phosphonocarbamimidoyl]amino]acetic acid |
InChI |
InChI=1S/C4H10N3O5P.2C4H11NO3/c1-7(2-3(8)9)4(5)6-13(10,11)12;2*5-4(1-6,2-7)3-8/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);2*6-8H,1-3,5H2 |
InChIキー |
UPPBKCOGWJTQMJ-UHFFFAOYSA-N |
異性体SMILES |
CN(CC(=O)O)/C(=N\P(=O)(O)O)/N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O |
正規SMILES |
CN(CC(=O)O)C(=NP(=O)(O)O)N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


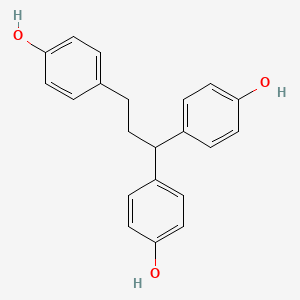
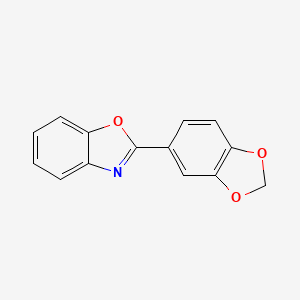
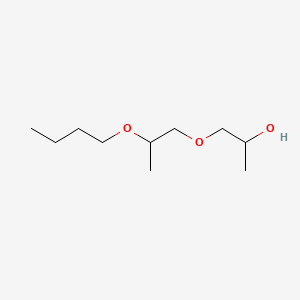

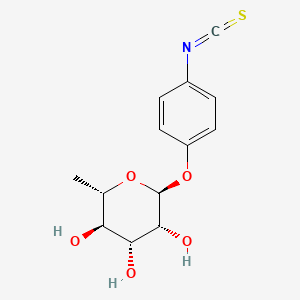


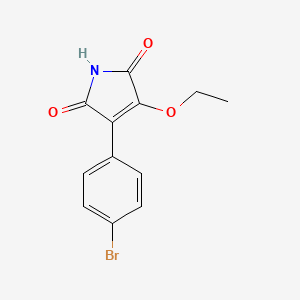
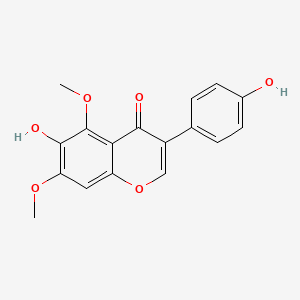
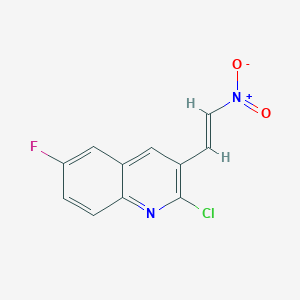
![2-Oxobicyclo[2.2.1]heptane-1-sulfonamide](/img/structure/B13817257.png)
![Fcla[chemiluminescence reagent]](/img/structure/B13817258.png)
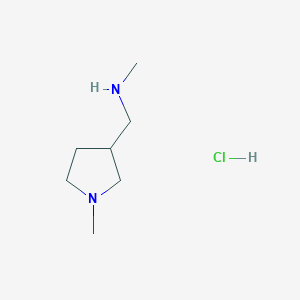
![(2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B13817263.png)
